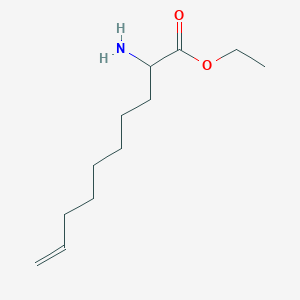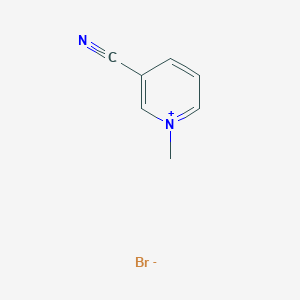
3-Cyano-1-methylpyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-1-methylpyridin-1-ium bromide is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a cyano group (-CN) attached to the third carbon of the pyridine ring and a methyl group (-CH3) attached to the nitrogen atom, forming a positively charged pyridinium ion The bromide ion (Br-) serves as the counterion to balance the charge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-1-methylpyridin-1-ium bromide typically involves the quaternization of 3-cyanopyridine with methyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed in a polar aprotic solvent such as acetonitrile or dimethylformamide. The reaction proceeds as follows:
Quaternization Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium methoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include 3-hydroxy-1-methylpyridin-1-ium, 3-cyano-1-methylpyridin-1-ium cyanide, and 3-methoxy-1-methylpyridin-1-ium.
Oxidation: Products include 3-cyano-1-methylpyridin-1-ium N-oxide.
Reduction: Products include 3-aminomethyl-1-methylpyridin-1-ium.
Aplicaciones Científicas De Investigación
3-Cyano-1-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and as a catalyst in various reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of quaternary ammonium compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-Cyano-1-methylpyridin-1-ium bromide involves its interaction with biological membranes and enzymes. The positively charged pyridinium ion can interact with negatively charged components of cell membranes, leading to membrane disruption and cell lysis. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby interfering with their normal function.
Comparación Con Compuestos Similares
3-Cyano-1-methylpyridin-1-ium bromide can be compared with other quaternary ammonium compounds such as:
1-Methylpyridin-1-ium bromide: Lacks the cyano group, resulting in different reactivity and applications.
3-Cyano-1-ethylpyridin-1-ium bromide: Similar structure but with an ethyl group instead of a methyl group, leading to variations in physical and chemical properties.
3-Cyano-1-methylpyridin-1-ium chloride: Similar structure but with a chloride ion instead of a bromide ion, affecting solubility and reactivity.
Propiedades
Número CAS |
98300-09-5 |
|---|---|
Fórmula molecular |
C7H7BrN2 |
Peso molecular |
199.05 g/mol |
Nombre IUPAC |
1-methylpyridin-1-ium-3-carbonitrile;bromide |
InChI |
InChI=1S/C7H7N2.BrH/c1-9-4-2-3-7(5-8)6-9;/h2-4,6H,1H3;1H/q+1;/p-1 |
Clave InChI |
LETIFJGCKHSQDJ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC(=C1)C#N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)

![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
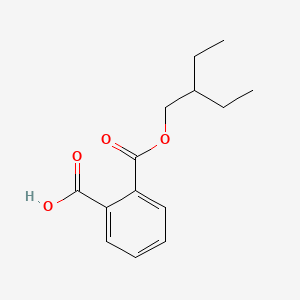
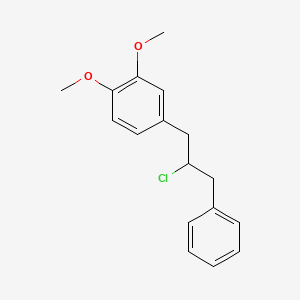
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
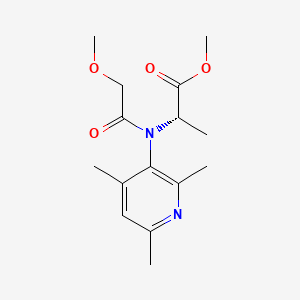
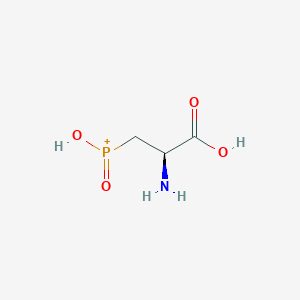
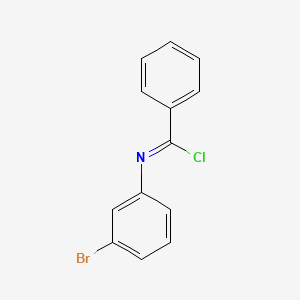
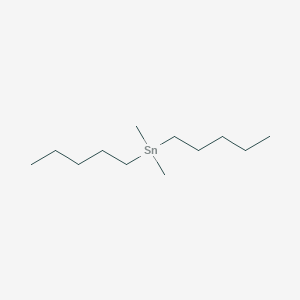

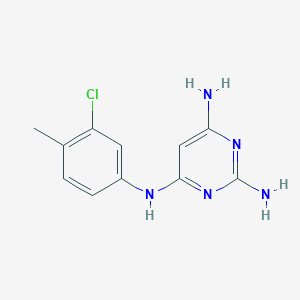
![N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide](/img/structure/B14347759.png)
